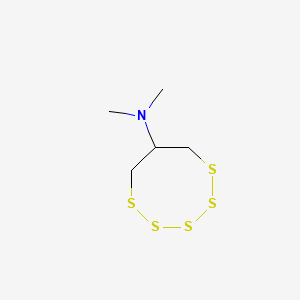
Vadilex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Vadilex involves several steps, starting with the preparation of the substituted phenethylamine core. The synthetic route typically includes the following steps:
Formation of the Phenethylamine Core: The initial step involves the synthesis of the phenethylamine core through a series of reactions, including alkylation and reduction.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Vadilex undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde derivatives back to the hydroxyl form.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used but typically include various substituted phenethylamine derivatives .
科学的研究の応用
Vadilex has a wide range of scientific research applications, including:
作用機序
Vadilex exerts its effects primarily through the inhibition of NMDA receptors containing GluN1 and GluN2B subunits . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B N-terminal domains, acting as a non-competitive antagonist . This inhibition reduces the excitatory neurotransmission mediated by NMDA receptors, leading to its vasodilatory and neuroprotective effects . Additionally, this compound interacts with other molecular targets, including α1-adrenergic, serotonin, and sigma receptors, contributing to its diverse pharmacological actions .
類似化合物との比較
特性
CAS番号 |
66157-43-5 |
|---|---|
分子式 |
C46H58N2O10-2 |
分子量 |
799.0 g/mol |
IUPAC名 |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t;;1-,2-/m..1/s1 |
InChIキー |
DMPRDSPPYMZQBT-CEAXSRTFSA-L |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O |
異性体SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
正規SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O |
同義語 |
2-(4-benzylpiperidino)-1-(4-hydroxyphenyl)-2-methyl-1-ethanol 4-benzyl-alpha-(p-hydroxyphenyl)-beta-methyl-1-piperidineethanol 61 91 RC ifenprodil ifenprodil hydrochloride ifenprodil hydrochloride, (+-)-isomer ifenprodil tartrate ifenprodil tartrate (1:1), (R*,S*)-(+-)-(R-(R*,R*))-isomer ifenprodil tartrate (1:1), (R-(R*,R*))-isomer ifenprodil tartrate (2:1), (R-(R*,R*))-isomer ifenprodil, (R*,S*)-(+-)-isomer ifenprodil, tartrate(R-(R*,R*))-isomer Vadilex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















